molecular formula C22H42N4O10 B609435 N-(Azido-PEG2)-N-Boc-PEG4-acid CAS No. 2093153-82-1

N-(Azido-PEG2)-N-Boc-PEG4-acid

Cat. No.: B609435
CAS No.: 2093153-82-1
M. Wt: 522.6
InChI Key: BHUIQDKNHMQIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Azido-PEG2)-N-Boc-PEG4-acid is a polyethylene glycol (PEG)-based compound that features an azide group and a Boc-protected amino group. This compound is commonly used in click chemistry reactions due to its azide functionality, which can react with alkyne groups to form stable triazole linkages. The Boc-protected amino group allows for selective deprotection under acidic conditions, making it a versatile intermediate in various synthetic applications.

Scientific Research Applications

N-(Azido-PEG2)-N-Boc-PEG4-acid has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and nucleic acids.

    Medicine: Utilized in the development of drug delivery systems and diagnostic agents.

    Industry: Applied in the production of advanced materials and surface modifications.

Safety and Hazards

The safety data sheet for a similar compound, t-Boc-N-Amido-PEG2-Azide, suggests that if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

Future Directions

N-(Azido-PEG2)-N-Boc-PEG4-NHS ester is a developed as a branched PEGylation reagent with a terminal azide, a N-Boc protected amine, and a terminal NHS ester . The azide group enables PEGylation via Click Chemistry. The protected amine can be deprotected under acidic conditions . This suggests potential future applications in the field of bio-conjugation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azido-PEG2)-N-Boc-PEG4-acid typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG2 and PEG4 chains.

    Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Azido-PEG2)-N-Boc-PEG4-acid undergoes several types of chemical reactions:

    Click Chemistry: The azide group reacts with alkyne groups in the presence of a copper catalyst to form triazole linkages.

    Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Deprotection: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts.

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are typical reagents.

    Deprotection: Trifluoroacetic acid (TFA) is used for Boc deprotection.

Major Products

    Triazole Derivatives: Formed from click chemistry reactions.

    Amines: Resulting from the reduction of the azide group.

    Free Amines: Obtained after Boc deprotection.

Comparison with Similar Compounds

Similar Compounds

    N-(Azido-PEG2)-N-Boc-PEG3-acid: Similar structure but with a shorter PEG chain.

    N-(Azido-PEG2)-N-Boc-PEG4-NHS ester: Contains an NHS ester group instead of a carboxylic acid.

Uniqueness

N-(Azido-PEG2)-N-Boc-PEG4-acid is unique due to its combination of azide and Boc-protected amino groups, along with the PEG4 chain, which provides enhanced solubility and versatility in various chemical reactions and applications.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42N4O10/c1-22(2,3)36-21(29)26(6-10-32-14-13-31-9-5-24-25-23)7-11-33-15-17-35-19-18-34-16-12-30-8-4-20(27)28/h4-19H2,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUIQDKNHMQIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701107377
Record name 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093153-82-1
Record name 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2093153-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Azido-PEG2)-N-Boc-PEG4-acid
Reactant of Route 2
N-(Azido-PEG2)-N-Boc-PEG4-acid
Reactant of Route 3
N-(Azido-PEG2)-N-Boc-PEG4-acid
Reactant of Route 4
Reactant of Route 4
N-(Azido-PEG2)-N-Boc-PEG4-acid
Reactant of Route 5
N-(Azido-PEG2)-N-Boc-PEG4-acid
Reactant of Route 6
Reactant of Route 6
N-(Azido-PEG2)-N-Boc-PEG4-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.